
(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-8-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-8-yl)boronic acid is a boronic acid derivative that features a benzoxazine ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both boronic acid and benzoxazine moieties in its structure makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-8-yl)boronic acid typically involves the formation of the benzoxazine ring followed by the introduction of the boronic acid group. One common method involves the reaction of 2-aminophenol with 2-bromoalkanoates in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene to form an acyclic intermediate. This intermediate then undergoes an intramolecular amidation reaction to yield the desired benzoxazine ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-8-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the benzoxazine ring can be reduced to form the corresponding alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Palladium catalysts and bases such as potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Applications De Recherche Scientifique
(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-8-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for boron-containing drugs.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-8-yl)boronic acid depends on its application. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. In biological systems, the boronic acid group can form reversible covalent bonds with diols or other nucleophiles, making it useful in enzyme inhibition or as a molecular probe.
Comparaison Avec Des Composés Similaires
(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)acetic acid: Similar benzoxazine structure but with an acetic acid group instead of a boronic acid group.
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: Contains a glucoside group and is known for its biological activity.
Uniqueness: The presence of the boronic acid group in (3-oxo-3,4-dihydro-2H-1,4-benzoxazin-8-yl)boronic acid makes it unique compared to other benzoxazine derivatives
Propriétés
Formule moléculaire |
C8H8BNO4 |
|---|---|
Poids moléculaire |
192.97 g/mol |
Nom IUPAC |
(3-oxo-4H-1,4-benzoxazin-8-yl)boronic acid |
InChI |
InChI=1S/C8H8BNO4/c11-7-4-14-8-5(9(12)13)2-1-3-6(8)10-7/h1-3,12-13H,4H2,(H,10,11) |
Clé InChI |
OGWMCRCWMVSFQN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C2C(=CC=C1)NC(=O)CO2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


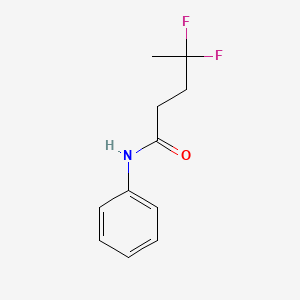
![{[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13461194.png)
![{6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13461198.png)
![2-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13461203.png)
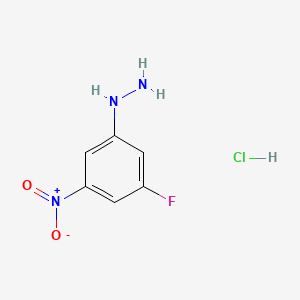
![2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid](/img/structure/B13461218.png)
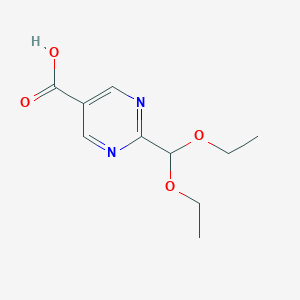
![rac-(1R,2R,3R,4S)-3-(difluoromethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13461226.png)
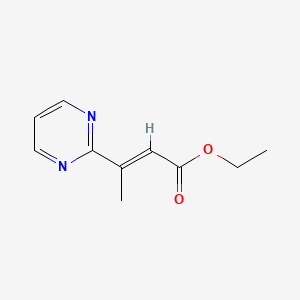
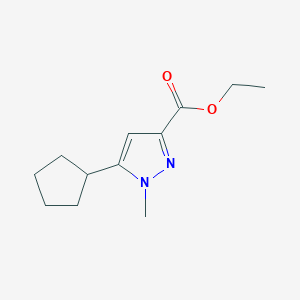
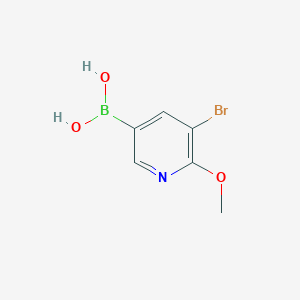
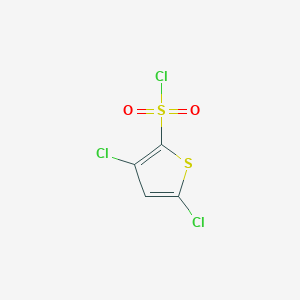
![2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride](/img/structure/B13461256.png)

